molecular formula C12H16N2O B15255680 4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one

4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B15255680
M. Wt: 204.27 g/mol
InChI Key: KZXBANWTZJWPKR-UHFFFAOYSA-N
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Description

4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a molecular formula of C12H16N2O. This compound is part of the isoindoline family, which is known for its diverse biological and chemical properties. The structure of this compound includes an isoindoline core with an amino group and a butyl side chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of a phthalic anhydride derivative with a primary amine. One common method is the reaction of phthalic anhydride with butylamine, followed by cyclization to form the isoindoline core. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoindoline derivatives, such as isoindole-1,3-dione and substituted isoindolines. These products have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the isoindoline core can interact with various cellular pathways, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-butyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-amino-2-butyl-3H-isoindol-1-one

InChI

InChI=1S/C12H16N2O/c1-2-3-7-14-8-10-9(12(14)15)5-4-6-11(10)13/h4-6H,2-3,7-8,13H2,1H3

InChI Key

KZXBANWTZJWPKR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(C1=O)C=CC=C2N

Origin of Product

United States

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